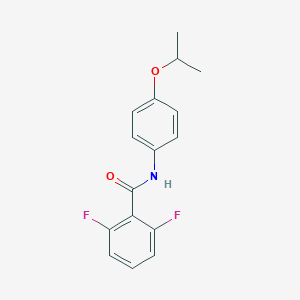![molecular formula C20H23NO4 B267052 2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves the inhibition of specific enzymes that are involved in cancer cell growth and proliferation. The compound also activates certain signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It exhibits anti-inflammatory properties and can help in reducing inflammation in the body. It also has antioxidant properties and can help in preventing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. The compound is also relatively easy to synthesize, making it accessible for researchers.
However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can be toxic to normal cells at higher concentrations.
Zukünftige Richtungen
The potential applications of 2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in scientific research are vast. Some of the future directions for research include:
1. Studying the compound's potential use in treating other types of cancer.
2. Investigating the compound's mechanism of action in neuroprotection and its potential use in treating neurodegenerative diseases.
3. Exploring the compound's potential use in treating other inflammatory disorders.
4. Studying the compound's toxicity and developing ways to reduce its toxicity in normal cells.
Conclusion:
In conclusion, 2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Its potential applications in cancer research, neuroprotection, and inflammation make it a promising compound for future research.
Synthesemethoden
The synthesis of 2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves the reaction of 3-methylphenol with 2-(tetrahydro-2-furanylmethoxy)benzaldehyde in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been studied for its potential applications in various scientific research fields. One of the most significant applications is in the field of cancer research. Studies have shown that the compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
The compound has also been studied for its potential use in treating neurodegenerative diseases. It has been found to have neuroprotective effects and can help in preventing the death of neurons in the brain.
Eigenschaften
Produktname |
2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide |
|---|---|
Molekularformel |
C20H23NO4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(3-methylphenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C20H23NO4/c1-15-6-4-7-16(12-15)24-14-20(22)21-18-9-2-3-10-19(18)25-13-17-8-5-11-23-17/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3,(H,21,22) |
InChI-Schlüssel |
YQBVJVGPHFAEFT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
![N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide](/img/structure/B266979.png)
![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)
![N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266982.png)
![N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266983.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B266986.png)
![N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B266988.png)
![N-isopropyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266989.png)
![N-butyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266990.png)
![4-[(3-phenylpropanoyl)amino]-N-propylbenzamide](/img/structure/B266991.png)
![3-phenyl-N-[4-(propanoylamino)phenyl]propanamide](/img/structure/B266992.png)